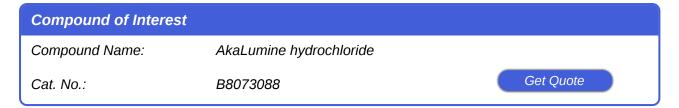


# AkaLumine Hydrochloride: A Technical Guide to a Near-Infrared Luciferin Analog

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For Researchers, Scientists, and Drug Development Professionals

**AkaLumine hydrochloride** is a synthetic luciferin analog that has emerged as a powerful tool in bioluminescence imaging (BLI). Its unique properties, most notably its near-infrared (NIR) light emission, offer significant advantages for deep-tissue in vivo imaging, enabling researchers to monitor biological processes with enhanced sensitivity and accuracy. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of **AkaLumine hydrochloride**.

## **Chemical Structure and Properties**

**AkaLumine hydrochloride**, chemically known as (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid hydrochloride, is a water-soluble salt of the AkaLumine free base.[1][2] Its structure is characterized by a thiazolecarboxylic acid core linked to a dimethylaminophenyl butadienyl side chain.

Below is a 2D representation of the chemical structure of **AkaLumine hydrochloride**:

Figure 1: Chemical structure of AkaLumine hydrochloride.

## **Quantitative Data Summary**

The key chemical and physical properties of **AkaLumine hydrochloride** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
IUPAC Name	(S)-2-((1E,3E)-4-(4- (dimethylamino)phenyl)buta- 1,3-dien-1-yl)-4,5- dihydrothiazole-4-carboxylic acid hydrochloride	[1]
Synonyms	AkaLumine HCl, TokeOni	[1][2]
CAS Number	2558205-28-8	[1]
Molecular Formula	C16H19CIN2O2S	[1][3]
Molecular Weight	338.85 g/mol	[1][4]
Exact Mass	338.0856 u	[1]
Appearance	Solid powder	[1]
Purity	≥90% (HPLC)	[2]
Bioluminescence Peak	677 nm	[1][5][6]
Km for Fluc	2.06 μΜ	[1][4][5]
Solubility (Water)	<40 mM	[2][6]
Solubility (DMSO)	120 mg/mL (354.14 mM)	[4]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and protected from light.	[1][4]

# **Mechanism of Action and Signaling Pathway**

**AkaLumine hydrochloride** functions as a substrate for firefly luciferase (Fluc) and its engineered variants, such as Akaluc.[5][7] The underlying mechanism is a bioluminescent reaction that mirrors the native luciferin-luciferase system but with a significant red shift in the emitted light. This near-infrared emission is crucial for in vivo applications as it penetrates





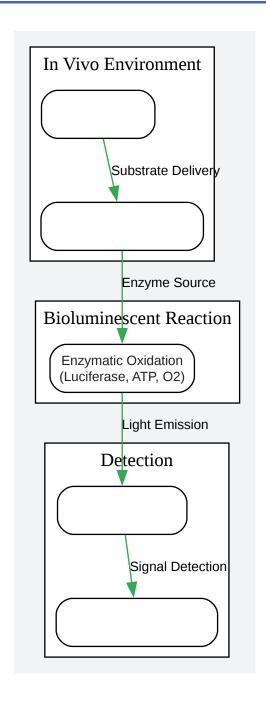


biological tissues more effectively than the light produced by D-luciferin (emission peak ~562 nm).[6]

The bioluminescence reaction is an oxidative process catalyzed by luciferase. In the presence of adenosine triphosphate (ATP) and magnesium ions (Mg<sup>2+</sup>), AkaLumine is converted to an adenylate intermediate. Subsequent oxidation of this intermediate by molecular oxygen leads to the formation of an excited-state oxyluciferin analog, which then decays to its ground state, releasing energy in the form of light.[6]

The following diagram illustrates the simplified workflow of AkaLumine-based bioluminescence imaging.





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Figure 2: Workflow of AkaLumine-based bioluminescence imaging.

# **Experimental Protocols and Methodologies**

The following are generalized protocols for the application of **AkaLumine hydrochloride** in common experimental settings, based on information from various suppliers and research articles.



## **In Vitro Cell-Based Assays**

This protocol outlines the use of **AkaLumine hydrochloride** for detecting luciferase expression in cultured cells.

- · Cell Preparation:
  - Culture cells expressing firefly luciferase or a variant thereof in a 96-well plate.
  - A typical cell density is 2 x 10<sup>5</sup> cells per well, suspended in 100 μL of a suitable buffer like
     PBS or serum-free medium.[5]
- Reagent Preparation:
  - Prepare a stock solution of AkaLumine hydrochloride. It can be dissolved in deionized water or DMSO.[4] For example, a 40 mg/mL stock solution can be prepared by dissolving 40 mg of AkaLumine hydrochloride in 1 mL of solvent.[4]
  - $\circ$  Prepare a working solution of **AkaLumine hydrochloride** at a concentration ranging from 1  $\mu$ M to 100  $\mu$ M.[5] The optimal concentration may vary depending on the cell type and luciferase expression level, with maximal signals often achieved at concentrations as low as 2.5  $\mu$ M.[5]
  - If required, prepare a 5 mM solution of ATP with magnesium.[5]
- Luminescence Measurement:
  - Add the AkaLumine hydrochloride working solution (and ATP-Mg<sup>2+</sup> solution, if necessary) to the cells.[5]
  - Immediately measure the bioluminescence using a suitable imaging system or luminometer.[5]

## **In Vivo Animal Imaging**

This protocol provides a general guideline for using **AkaLumine hydrochloride** for bioluminescence imaging in animal models, such as mice.



#### • Animal Preparation:

- Use animal models with cells expressing luciferase, for instance, through tumor cell implantation or genetic engineering.[6][7]
- If imaging the head region, shaving the area can improve signal detection.
- Substrate Administration:
  - AkaLumine hydrochloride can be administered through various routes, including intraperitoneal (IP) injection, intravenous (IV) injection, or oral administration.
  - A typical dosage for IP injection in mice is around 25 mg/kg.[7]
- Bioluminescence Imaging:
  - Following substrate administration, imaging can be performed. The time to peak signal
    may vary depending on the administration route and the biological question. For IP
    injection, imaging is often performed around 15 minutes post-injection.[9]
  - Use an in vivo imaging system equipped to detect near-infrared signals.
  - Set the imaging parameters, such as exposure time, field of view, and binning, and keep them consistent for longitudinal studies.[7]
  - Acquire images at multiple time points to capture the peak signal.[7]

## Conclusion

**AkaLumine hydrochloride** represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission spectrum allows for highly sensitive detection of biological targets in deep tissues, making it an invaluable tool for preclinical research in areas such as oncology, neuroscience, and infectious disease.[1][6][7] The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize **AkaLumine hydrochloride** in their studies.



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